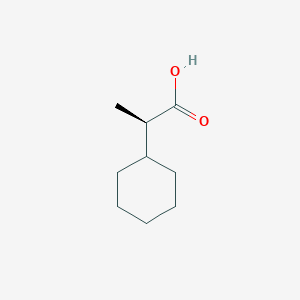

(R)-2-Cyclohexyl-propionic acid

Übersicht

Beschreibung

“®-2-Cyclohexyl-propionic acid” likely refers to the R-enantiomer of 2-Cyclohexyl-propionic acid. The “R” denotes the configuration of the chiral center in the molecule, following the Cahn-Ingold-Prelog (CIP) rules . It’s important to note that the properties and reactivity of a compound can significantly depend on its stereochemistry.

Synthesis Analysis

While specific synthesis methods for “®-2-Cyclohexyl-propionic acid” are not available, similar compounds are often synthesized through various organic reactions, including hydrogenation of carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of a compound like “®-2-Cyclohexyl-propionic acid” can be analyzed using various computational and experimental methods . The exact structure would depend on the arrangement of atoms and the configuration of the chiral center.Chemical Reactions Analysis

The chemical reactions involving “®-2-Cyclohexyl-propionic acid” would depend on its functional groups. As a carboxylic acid, it could participate in typical acid-base reactions and other reactions characteristic to carboxylic acids.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “®-2-Cyclohexyl-propionic acid” would depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Microbial Propionic Acid Production

Propionic acid is produced through microbial fermentation and has applications in the food, cosmetic, plastics, and pharmaceutical industries. The metabolic pathways for propionate production include fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. Innovations in genome shuffling, metabolic engineering, and high-throughput omics have opened new opportunities for biological propionate production, aiming to reduce downstream purification costs and improve yield, productivity, and titre (Gonzalez-Garcia et al., 2017).

Catalytic Oxidation and Chemical Synthesis

Transition-metal complexes, including those involving cyclohexyl groups, play a significant role in the catalytic oxidation of various substrates to produce important industrial chemicals. For example, the catalytic conversion of cyclohexane to adipic acid, a precursor for nylon production, and the synthesis of terephthalic acid from p-xylene are critical industrial processes. Innovations in catalysis, such as the development of new catalysts for C–C bond cleavage by dioxygen and epoxidations by H2O2, demonstrate the versatility and importance of propionic acid and related compounds in chemical synthesis (Brégeault, 2003).

Microbial Production and Stress Response

Propionic acid production via microbial routes, particularly using propionibacteria, is a focus of current research due to its applications in organic synthesis, food, and pharmaceutical industries. Challenges such as end-product inhibition and by-product formation are being addressed through reverse and systematic metabolic engineering to improve the acid tolerance of propionibacteria and reduce unwanted by-products, aiming to make microbial production of propionic acid more commercially viable (Liu et al., 2012).

Propionate in Anaerobic Digestion

In anaerobic digestion, propionate degradation is a critical step in the conversion of organic matter into biogas. The study of propionate degradation pathways and the optimization of conditions for efficient propionate removal from waste streams can enhance the performance of biogas production systems. This includes understanding the role of macro- and micro-nutrients in stimulating the microbial consortia responsible for propionate degradation (Ma et al., 2009).

Wirkmechanismus

Target of Action

®-2-Cyclohexylpropanoic acid, also known as ®-2-Cyclohexyl-propionic acid, is a derivative of propionic acid . It is closely related to the class of drugs known as profens . Profens are nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that have been found to target histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The ®-enantiomer of this compound has been found to inhibit HDACs at physiologically relevant concentrations . This inhibition leads to hyperacetylation of HDAC substrates . Hyperacetylation of histones relaxes the DNA structure, promoting gene transcription .

Biochemical Pathways

The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can affect various biochemical pathways. HDACs are involved in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis . By inhibiting HDACs, this compound can potentially influence these processes.

Pharmacokinetics

Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours . Some profens undergo in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates . This process may also apply to ®-2-Cyclohexylpropanoic acid, but further studies are needed to confirm this.

Result of Action

The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can lead to various molecular and cellular effects. For instance, it can lead to changes in gene expression due to the hyperacetylation of histones . This can potentially influence various cellular processes, including cell growth, differentiation, and apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLUSLNMNQAPOH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

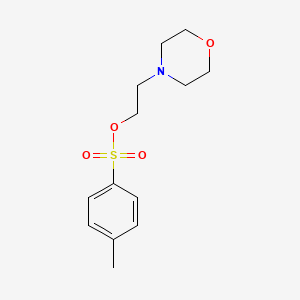

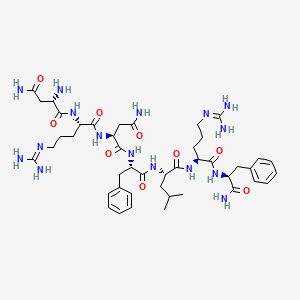

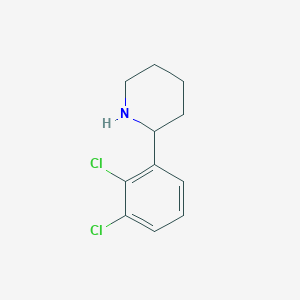

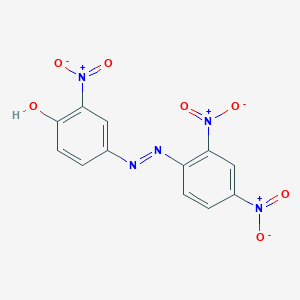

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)

![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)